REACTION_CXSMILES
|
[C:1]1([OH:7])[CH:6]=[CH:5]C=CC=1.B(F)(F)F.C[CH2:13][O:14][CH2:15][CH3:16].C(C1[O:21]C1)Cl.[OH-].[Na+]>O.C1(C)C=CC=CC=1>[CH2:16]([O:7][CH2:1][CH:6]1[O:21][CH2:5]1)[CH:15]1[O:14][CH2:13]1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
94.1 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
277.5 g
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Name
|
solid
|
Quantity
|
67.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was further stirred for 1 hour at this temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was maintainined at 55° to 65°C.
|
Type
|
ADDITION
|
Details
|
an addition polymerization reaction of these monomers
|
Type
|
CUSTOM
|
Details
|
At this point, a part of the addition polymer was withdrawn
|
Type
|
ADDITION
|
Details
|
of toluene was added to the reaction mixture
|
Type
|
STIRRING
|
Details
|
the mixture stirred thoroughly
|
Type
|
TEMPERATURE
|
Details
|
While maintaining the inside temperature of the reactor at 40° to 45°C.
|
Type
|
STIRRING
|
Details
|
The mixture was further stirred at this temperature for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
to remove the resulting potassium chloride
|
Type
|
WASH
|
Details
|
The organic layer was further washed with 150 ml
|
Type
|
CUSTOM
|
Details
|
of water, and the toluene was evaporated off at reduced pressure
|
Type
|
FILTRATION
|
Details
|
The residue was filtered
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |